molecular formula C10H14N2O B13617082 4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine

4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine

Cat. No.: B13617082
M. Wt: 178.23 g/mol
InChI Key: GLOYOWTXWRJJOA-UHFFFAOYSA-N
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Description

4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine typically involves the following steps:

    Formation of Azetidine Intermediate: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment to Pyridine Ring: The azetidine intermediate is then reacted with a pyridine derivative, such as 2-methylpyridine, under conditions that facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced azetidine derivatives.

    Substitution: Formation of substituted pyridine or azetidine derivatives.

Scientific Research Applications

4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The pyridine ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Azetidin-3-yloxy)methyl]-2-methoxypyridine
  • Methyl 4-(azetidin-3-yloxy)pyridine-2-carboxylate

Uniqueness

4-[(Azetidin-3-yloxy)methyl]-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-(azetidin-3-yloxymethyl)-2-methylpyridine

InChI

InChI=1S/C10H14N2O/c1-8-4-9(2-3-12-8)7-13-10-5-11-6-10/h2-4,10-11H,5-7H2,1H3

InChI Key

GLOYOWTXWRJJOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)COC2CNC2

Origin of Product

United States

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